Diterbium trisulphate
Description
Properties
IUPAC Name |
terbium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Tb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPWIQQSPQSOKM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tb2(SO4)3, O12S3Tb2 | |
| Record name | Terbium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Terbium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890714 | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-99-4 | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diterbium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Routes and Fabrication Methodologies
Conventional Chemical Synthesis Approaches
Traditional methods for synthesizing Diterbium trisulphate are direct and rely on the fundamental reactivity of terbium and its oxides with sulfuric acid. These approaches are well-established for producing the compound for general research and application.
A common and cost-effective precursor for the synthesis of this compound is Terbium(III,IV) oxide (Tb₄O₇). This dark brown-black solid reacts with hot, concentrated sulfuric acid to yield terbium(III) sulfate (B86663). wikipedia.org The reaction proceeds by digesting the oxide in the acid, which ensures the conversion of the terbium from its mixed oxidation state in Tb₄O₇ to the stable +3 state in the resulting sulfate salt. wikipedia.org
This process typically yields the octahydrate form of the salt, Tb₂(SO₄)₃·8H₂O, particularly when conducted as a hydrothermal synthesis. For instance, refluxing Tb₄O₇ with 6M H₂SO₄ at 150°C for an extended period, followed by slow cooling, facilitates the crystallization of the octahydrate. The anhydrous form can then be obtained by thermal dehydration.
The most direct route to this compound involves the reaction of elemental terbium metal with sulfuric acid. sciencemadness.orgwebelements.com This method is an exothermic reaction where the electropositive terbium metal readily dissolves in dilute sulfuric acid, producing a solution containing the pale pink aquated Tb(III) ion and liberating hydrogen gas. webelements.comscienceinfo.compilgaardelements.com
The balanced chemical equation for this synthesis is: 2Tb + 3H₂SO₄ → Tb₂(SO₄)₃ + 3H₂
To ensure the reaction goes to completion and to obtain the anhydrous product directly, concentrated sulfuric acid (≥95%) is often used. The reaction temperature is typically maintained between 80–120°C to accelerate the kinetics. While effective, this method requires careful handling due to the exothermic nature of the reaction and the production of flammable hydrogen gas.
Interactive Table 1: Comparison of Conventional Synthesis Parameters
| Parameter | Reaction with Terbium(III,IV) Oxide | Direct Reaction with Terbium Metal |
| Terbium Source | Terbium(III,IV) oxide (Tb₄O₇) | Terbium (Tb) metal |
| Acid | Concentrated or 6M Sulfuric Acid (H₂SO₄) | Dilute or Concentrated (≥95%) Sulfuric Acid (H₂SO₄) |
| Key Condition | Refluxing at elevated temperatures (e.g., 150°C) | Controlled temperature (e.g., 80–120°C) |
| Primary Product | This compound octahydrate (Tb₂(SO₄)₃·8H₂O) | Anhydrous this compound (Tb₂(SO₄)₃) |
| Byproduct | Water (H₂O) | Hydrogen gas (H₂) |
Advanced Synthesis Techniques for Tailored Forms
Modern materials science often requires compounds with specific morphologies, particle sizes, or compositions. Advanced synthesis techniques have been developed to produce this compound in tailored forms that are not accessible through conventional methods.
Solvothermal synthesis is a versatile method used to produce crystalline materials from solutions under elevated temperatures (typically 80-220°C) and pressures in a sealed vessel, such as an autoclave. sci-hub.se This technique can be adapted to create organically-templated terbium sulfates. semanticscholar.orgmedscape.com In this approach, organic molecules, often amines, are added to the reaction mixture. These organic molecules act as templates or structure-directing agents, influencing the crystallization process and leading to the formation of hybrid organic-inorganic frameworks with unique structural properties. dntb.gov.ua The resulting materials can exhibit novel crystal structures, such as one-dimensional (1D) chains, which can impact their luminescent and magnetic properties. semanticscholar.org
Creating nanoscale this compound offers advantages such as increased surface area and modified physical properties. One prominent method for producing nanoparticulate Tb₂(SO₄)₃ is sol-gel synthesis . This process involves the following steps:
Precursor Preparation: A terbium salt, such as terbium nitrate (B79036), is dissolved in a solvent like ethanol.
Gelation: The addition of sulfuric acid initiates a polycondensation reaction, which results in the formation of a porous gel network.
Calcination: The gel is heated at a controlled temperature (e.g., 400°C) to remove organic residues and crystallize the material, yielding nanocrystalline this compound.
Another advanced technique for rapid synthesis of nanoscale materials is a combined ultrasound-vapour phase diffusion method. eeer.orgrsc.org While demonstrated for terbium-based metal-organic frameworks, the principle of using ultrasonic energy to accelerate crystallization at an interface can be applied to generate nanoscale crystals of inorganic salts with high yield. eeer.orgrsc.org Furthermore, cation exchange on the nanoscale has emerged as a powerful tool for synthesizing novel nanocrystal compositions that may be otherwise difficult to obtain. rsc.org This technique allows for the transformation of pre-synthesized nanocrystals into new materials by exchanging their cations at room temperature. rsc.org
Purification and Isolation Strategies
Regardless of the synthetic route, the final product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and other impurities. The choice of purification strategy depends on the nature of the impurities and the desired purity of the final product.
A common and fundamental technique for purifying solid crystalline compounds like this compound is recrystallization . The crude product is dissolved in a suitable hot solvent, such as deionized water, in which it is highly soluble at elevated temperatures but less soluble at room or cold temperatures. ijddr.in As the solution cools, the this compound crystallizes out, leaving soluble impurities behind in the solvent. ijddr.in The purified crystals can then be isolated by filtration and dried, often under a vacuum, to remove any residual solvent.
For highly specialized applications requiring extreme purity, more advanced techniques are employed. Chromatographic methods , such as high-pressure ion chromatography (HPIC), can be used for separating terbium from other closely related rare earth elements. researchgate.netSolid-phase extraction (SPE) is another chromatographic technique that utilizes a solid sorbent to selectively retain the target compound or impurities from a solution, allowing for their separation. researchgate.nethilarispublisher.com These methods are particularly crucial in applications involving isotopic purification, for instance, separating a specific terbium isotope from its parent or daughter nuclides. researchgate.net
Interactive Table 2: Summary of Purification and Isolation Techniques
| Technique | Principle | Application for this compound |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | General purification of the solid product from soluble byproducts. |
| Filtration & Vacuum Drying | Physical separation of solid crystals from the liquid mother liquor, followed by solvent removal. | Isolation of the final crystalline this compound after synthesis or recrystallization. |
| Ion Chromatography (HPIC) | Separation of ions based on their affinity to a stationary phase in a column. | High-purity separation of terbium from other lanthanide impurities. researchgate.net |
| Solid-Phase Extraction (SPE) | Selective adsorption of components from a liquid phase onto a solid sorbent. | Targeted removal of specific impurities or concentration of the product. researchgate.nethilarispublisher.com |
Ion Exchange Methods for Terbium Salt Separation
The isolation of terbium from other rare earth elements, with which it is commonly found in minerals like monazite, xenotime, and gadolinite, presents a significant chemical challenge due to the similar properties of lanthanides. wikipedia.orgespimetals.comrsc.org Ion exchange chromatography has emerged as a highly efficient and widely adopted technique for the separation of terbium salts from mixed rare-earth solutions. wikipedia.orgespimetals.com This method was pivotal in obtaining pure terbium for the first time. wikipedia.org
The fundamental principle of this process involves the differential affinity of rare earth ions for an ion-exchange resin. wikipedia.org In a typical procedure, a solution containing a mixture of rare-earth ions is passed through a column packed with a suitable ion-exchange resin. espimetals.com The rare-earth ions are adsorbed onto the resin, displacing other cations like hydrogen, ammonium, or cupric ions that were originally present. wikipedia.orgespimetals.com
Following the adsorption phase, a selective elution process is carried out. The various rare earth ions, including terbium, are washed out of the column at different rates by using a suitable complexing agent. espimetals.com The choice of eluent is critical for achieving effective separation. Agents such as α-hydroxyisobutyric acid (α-HIBA) and the disodium (B8443419) salt of nitrilotriacetic acid have been demonstrated to be effective. sci-hub.senih.gov While effective, methods using α-HIBA can be slow and require precise control over pH and concentration to optimize yield and purity. nih.gov
Research has explored various resins and conditions to enhance separation efficiency. For instance, studies have demonstrated the elution of terbium from a Dowex 50W-X8 cation exchange column using a 1% solution of a disodium salt of nitrilotriacetic acid. sci-hub.se More advanced techniques like pressurized ion exchange chromatography have been developed to accelerate the separation process for lanthanides from terbium to praseodymium. sci-hub.se A method combining multi-stage chromatographic columns with gradient elution has also been proposed to improve separation speed and quantity. google.com
| Resin Type | Eluent / Complexing Agent | Key Finding / Application | Source |
|---|---|---|---|
| Dowex 50W-X8 (Cation Exchange) | Disodium salt of nitrilotriacetic acid (1% solution) | Demonstrated effective elution of terbium from a mixture of rare earth tracers. | sci-hub.se |
| KU 2 x 8 (Cation Exchange) | Not specified | Reported recovery of terbium at 91%. | sci-hub.se |
| Macroporous Cation Exchange Resin | α-hydroxyisobutyrate, citrate, EDTA | Used in multi-stage chromatographic columns to improve separation speed and quantity. | google.com |
| Cation-exchange chromatography | α-hydroxyisobutyric acid (α-HIBA) | Provides good separation from neighboring lanthanides, but the process can be slow. | nih.gov |
Crystallization Techniques for High Purity Compositions
Crystallization is a crucial step for purifying this compound and obtaining it in a solid, high-purity form. uct.ac.za The process typically begins after terbium has been separated from other elements. One common route involves dissolving terbium-containing minerals in hot concentrated sulfuric acid to produce water-soluble rare earth sulfates. wikipedia.org Following purification steps, this compound can be crystallized from an aqueous solution. wikipedia.org
This compound readily forms an octahydrate, Tb₂(SO₄)₃·8H₂O, when crystallized from water. wikipedia.orgottokemi.com This hydrated form appears as colorless crystals. ottokemi.com The general method for crystallization involves creating a saturated or supersaturated solution and then altering conditions to decrease the solute's solubility, inducing the formation of a crystalline solid. uct.ac.zamit.edu
Several techniques can be employed to achieve crystallization:
Slow Cooling: A common and effective method involves preparing a saturated solution of the terbium salt at an elevated temperature. syrris.com The solution is then allowed to cool slowly and undisturbed. uct.ac.za As the temperature decreases, the solubility of the this compound lessens, leading to the formation of crystals. syrris.com To promote the growth of larger, more easily filterable crystals, slow cooling is essential, which can be facilitated by insulating the container. uct.ac.zamit.edu
Solvent Evaporation: This technique involves allowing the solvent to slowly evaporate from a nearly saturated solution at room temperature. mit.edusyrris.com As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. mit.edu
Fractional Crystallization: This historical method has been used to separate terbium from other rare earths. sci-hub.se It relies on the slight differences in the solubilities of their salts. For example, terbium can be separated by the fractional crystallization of double sulfates with alkali sulfates or through the crystallization of bromates. sci-hub.se Terbium has also been separated from cerium earths by saturation with sodium sulfate. sci-hub.se
Once crystallization is complete, the crystals are separated from the remaining solution (supernatant) by filtration. uct.ac.za They are typically washed with a cold solvent to remove any residual impurities adhering to the crystal surfaces before being dried. uct.ac.za For this compound, the anhydrous form can be obtained by heating the octahydrate. wikipedia.org
| Crystallization Technique | Description | Resulting Product | Source |
|---|---|---|---|
| Slow Cooling | A saturated solution at a high temperature is slowly cooled to room temperature, reducing the salt's solubility. | Crystals of this compound octahydrate (Tb₂(SO₄)₃·8H₂O). | uct.ac.zasyrris.com |
| Fractional Crystallization | Separation based on solubility differences, such as forming double sulfates with alkali sulfates. | Separation of terbium salts from other rare earth salts. | sci-hub.se |
| Dehydration | Heating the crystallized octahydrate form. | Anhydrous this compound (Tb₂(SO₄)₃). | wikipedia.org |
Crystallographic and Structural Characterization
Crystal Structures of Diterbium Trisulphate Hydrates
This compound readily incorporates water molecules into its crystal lattice to form hydrates. The number of water molecules can vary, leading to different crystalline structures with distinct properties. The most well-characterized of these is the octahydrate.
Terbium(III) sulfate (B86663) octahydrate, with the chemical formula Tb₂(SO₄)₃·8H₂O, is a stable, colorless crystalline solid. ottokemi.com Its structure has been determined with high precision, providing valuable insights into the coordination chemistry of the terbium ion.
The crystal structure of terbium(III) sulfate octahydrate belongs to the monoclinic crystal system. researchgate.net This system is characterized by three unequal axes, with one angle between them not being 90 degrees. Specifically, it crystallizes in the C12/c1 space group, which is designated as space group number 15. researchgate.netcrystallography.net The lattice parameters for Tb₂(SO₄)₃·8H₂O have been determined at room temperature (293 K) as follows:
| Parameter | Value researchgate.net |
| a | 13.493(3) Å |
| b | 6.714(1) Å |
| c | 18.231(3) Å |
| β | 102.16(2)° |
| V | 1614.5 ų |
| Z | 4 |
These parameters define the unit cell, which is the basic repeating unit of the crystal lattice. The 'Z' value of 4 indicates that there are four formula units of Tb₂(SO₄)₃·8H₂O within each unit cell.
In the octahydrate structure, each terbium(III) ion is coordinated to eight oxygen atoms. iucr.org Four of these oxygen atoms are from water molecules, and the other four are from sulfate anions. iucr.org This coordination results in a distorted square antiprismatic geometry around the terbium ion. nih.gov The sulfate ions act as bridging ligands, connecting the terbium centers to form a three-dimensional coordination polymer. iucr.org Specifically, some sulfate anions are bidentate, bridging two metal centers, while others are tridentate, linking three. iucr.org
The Tb-O bond distances for the sulfato groups range from 2.300 Å to 2.482 Å. researchgate.net This network of interconnected polyhedra, held together by strong ionic and coordinate bonds, contributes to the stability of the crystalline solid.
A significant feature of the lanthanide series is the similarity in ionic radii, which often leads to the formation of isostructural compounds. Terbium(III) sulfate octahydrate is isostructural with the octahydrates of several other lanthanide sulfates, including those of cerium, praseodymium, neodymium, samarium, europium, dysprosium, erbium, ytterbium, and lutetium, as well as yttrium(III) sulfate octahydrate. iucr.org This means they all share the same crystal structure and space group. researchgate.netiucr.org This isostructural series provides an excellent platform for studying the systematic changes in chemical and physical properties across the lanthanide series, a phenomenon known as the lanthanide contraction. nih.gov
Anhydrous this compound Forms and Their Structures
Upon heating, the hydrated forms of this compound lose water molecules to form anhydrous this compound, Tb₂(SO₄)₃. The anhydrous form is a white crystalline solid that decomposes at high temperatures. sciencemadness.org The crystal structure of anhydrous lanthanide sulfates can be complex and may differ from the hydrated forms. For instance, the decomposition of lanthanide sulfate hydrates can lead to the formation of different anhydrous polymorphs. mdpi.com The thermal decomposition of Tb₂(SO₄)₃·8H₂O in an air atmosphere ultimately yields terbium oxysulfate (Tb₂O₂SO₄). researchgate.net
Polymorphism and Structural Variations of Terbium Sulfates
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon among lanthanide sulfates. mdpi.com Different polymorphs can exhibit different physical properties. For terbium sulfates, variations in hydration states, such as the octahydrate and potentially other hydrates like the tetrahydrate, represent a form of structural variation. mdpi.com The existence of different anhydrous phases for lanthanide sulfates has also been noted, suggesting that this compound may also exhibit polymorphism in its anhydrous state. mdpi.com The specific conditions of synthesis and thermal treatment can influence which polymorph or hydrate (B1144303) is formed. researchgate.net
Crystal Structures of Related Terbium Hydrogensulfate-Sulfates (e.g., Tb(HSO₄)(SO₄))
Beyond the simple sulphate, terbium forms more complex structures incorporating hydrogensulphate (HSO₄⁻) groups. A notable example is Terbium hydrogensulphate-sulphate, Tb(HSO₄)(SO₄), which has been synthesized via solvothermal methods using Tb₄O₇ and sulphuric acid. rsc.org
Table 1: Crystallographic Data for Tb(HSO₄)(SO₄)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (pm) | 665.03(5) |
| b (pm) | 659.41(5) |
| c (pm) | 680.24(5) |
| β (°) | 104.640(2) |
| Z (Formula units per cell) | 2 |
Templated and Low-Dimensional Sulfate Structures
The use of organic molecules as structure-directing agents (templates) in the synthesis of terbium sulphates allows for the creation of novel, low-dimensional architectures. These templates, typically organic amines, guide the assembly of the inorganic [Tb(SO₄)ₓ]ⁿ⁻ framework, resulting in structures that would not form under standard conditions. This approach has led to the discovery of both one-dimensional chains and complex three-dimensional frameworks with significant porosity. rsc.orgresearchgate.net
One-Dimensional (1D) Anionic Chain Architectures
An example of a templated one-dimensional structure is (H₃O)₂(C₂H₈N)[Tb(SO₄)₃]. researchgate.net This compound, synthesized solvothermally, features anionic chains of [Tb(SO₄)₃]³⁻. The structure consists of TbO₈ polyhedra and SO₄ tetrahedra that link together to form helical chains. researchgate.net The charge of these anionic chains is balanced by protonated dimethylamine (B145610) and hydronium cations that are located between the chains. researchgate.net Such 1D structures are of interest for their potential anisotropic properties.
Three-Dimensional (3D) Inorganic Frameworks with Large Channels
The use of a second structure-directing agent can induce the formation of more complex, three-dimensional frameworks. rsc.org A significant example is the compound (C₂H₈N)₉[Tb₅(SO₄)₁₂]·2H₂O, which possesses a 3D inorganic framework. researchgate.net A key feature of this structure is its porosity, characterized by the presence of extra-large 20-membered ring (20MR) channels, in addition to smaller 10-membered ring channels. researchgate.net These channels are constructed from two different types of secondary building units (SBUs) and create an open framework. researchgate.net The existence of such large channels in a terbium sulphate framework highlights the potential for these materials in applications such as ion exchange or catalysis, where porous structures are advantageous.
Methodologies for Structural Determination
The elucidation of the complex crystal structures of this compound and its derivatives relies heavily on diffraction techniques. These methods provide fundamental information about the atomic arrangement within a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise crystal structure of a compound. nih.govnih.gov This technique was employed to establish the atomic coordinates and bonding geometries in Tb(HSO₄)(SO₄), the hydrated form Tb₂(SO₄)₃·8H₂O, and various templated terbium sulphate structures. rsc.orgresearchgate.netresearchgate.net The analysis of a single crystal provides detailed information, including unit cell dimensions, space group symmetry, and the exact positions of each atom within the asymmetric unit. researchgate.netiucr.org For instance, SC-XRD analysis of Tb₂(SO₄)₃·8H₂O revealed its monoclinic crystal system and C12/c1 space group. researchgate.netresearchgate.netcrystallography.net Similarly, the complex one- and three-dimensional templated structures were fully characterized using this method, revealing their chain and framework connectivities. researchgate.net
Table 2: Crystallographic Data for this compound Octahydrate
| Parameter | Value |
|---|---|
| Formula | Tb₂(SO₄)₃·8H₂O |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a (Å) | 13.493(3) |
| b (Å) | 6.714(1) |
| c (Å) | 18.231(3) |
| β (°) | 102.16(2) |
| Volume (ų) | 1614.5 |
| Z (Formula units per cell) | 4 |
| Temperature (K) | 293 |
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used primarily for the identification of crystalline phases and for confirming the bulk purity of a synthesized material. researchgate.netgovinfo.govnist.govnist.govgovinfo.gov The resulting diffraction pattern serves as a fingerprint for a specific crystalline compound. researchgate.net In the study of terbium sulphates, PXRD is used to confirm that the synthesized bulk material corresponds to the phase identified by single-crystal analysis. researchgate.netscirp.org It is also a powerful tool for refining the lattice parameters of a known structure through methods like Rietveld refinement, which compares the experimental powder pattern to a calculated one based on a structural model. cambridge.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Tb₂(SO₄)₃ |
| This compound octahydrate | Tb₂(SO₄)₃·8H₂O |
| Terbium hydrogensulphate-sulphate | Tb(HSO₄)(SO₄) |
| Terbium(IV) oxide | Tb₄O₇ |
| Nickel(II) indium | Ni₂In |
| (Hydronium)(dimethylammonium) terbium sulphate | (H₃O)₂(C₂H₈N)[Tb(SO₄)₃] |
| (Dimethylammonium) terbium sulphate dihydrate | (C₂H₈N)₉[Tb₅(SO₄)₁₂]·2H₂O |
Electronic Structure, Oxidation States, and Coordination Chemistry
Electronic Configuration of Terbium(III) and its Luminescent Characteristics
The terbium atom has an electron configuration of [Xe]4f⁹6s². wikipedia.org In its most common and stable oxidation state, +3, the terbium(III) ion (Tb³⁺) possesses an electronic configuration of [Xe]4f⁸. edp-open.org This configuration is responsible for its notable luminescent properties. wikipedia.orgtandfonline.com
Direct excitation of the Tb³⁺ ion is inefficient due to the forbidden nature of 4f-4f transitions. edp-open.org To enhance luminescence, organic ligands, often referred to as "antennas," are coordinated to the terbium ion. These ligands have high absorption coefficients in the UV region and can efficiently transfer the absorbed energy to the Tb³⁺ ion, a process known as the antenna effect. edp-open.orgtandfonline.com This intramolecular energy transfer populates the excited ⁵D₄ state of terbium, leading to its characteristic strong emission. edp-open.org
Table 1: Key Luminescent Transitions of the Terbium(III) Ion (This table is interactive. Click on the headers to sort.)
| Transition | Approximate Emission Wavelength (nm) | Observed Color |
|---|---|---|
| ⁵D₄ → ⁷F₆ | 487-490 | Blue-Green |
| ⁵D₄ → ⁷F₅ | 543-545 | Green (Dominant) |
| ⁵D₄ → ⁷F₄ | 583-590 | Yellow-Orange |
| ⁵D₄ → ⁷F₃ | 620-622 | Red |
Formation and Spectrophotometric Observation of Terbium(IV) Intermediates
While terbium predominantly exists in the +3 oxidation state, it can be oxidized to the +4 state under strong oxidizing conditions. wikipedia.org The stability of the terbium(IV) ion (Tb⁴⁺) is attributed to its [Xe]4f⁷ electron configuration, which represents a half-filled f-subshell. This configuration provides extra stability. wikipedia.org
The formation of Tb⁴⁺ is not as common as Tb³⁺ and typically requires potent oxidizing agents like fluorine gas or ozone in highly basic aqueous solutions. wikipedia.org In the solid state, tetravalent terbium is found in compounds such as terbium(IV) oxide (TbO₂) and terbium(IV) fluoride (B91410) (TbF₄). wikipedia.org The oxidation of terbium can also lead to mixed-valence oxides like Tb₄O₇. wikipedia.org
Spectrophotometric studies can be used to observe the formation of Tb⁴⁺. The UV absorption spectra of tetravalent terbium ions are characterized by charge transfer (CT) transitions from ligand orbitals (e.g., oxygen or fluorine) to the terbium ion. researchgate.net The synthesis and detailed characterization of stable molecular complexes containing Tb⁴⁺ have been reported, allowing for in-depth analysis using techniques like X-ray absorption near-edge spectroscopy (XANES) and magnetic susceptibility measurements. chemrxiv.orgosti.gov These studies confirm the 4f⁷ ground state for Tb⁴⁺ and provide insights into the covalent character of the metal-ligand bonds. chemrxiv.orgosti.gov
Ligand Field Theory and its Influence on Terbium(III) Electronic States
The interaction between the terbium(III) ion and its surrounding ligands is described by ligand field theory. For lanthanides, the 4f orbitals are well-shielded by the outer 5s and 5p electrons, resulting in relatively weak interactions with the ligand field compared to d-block elements. nih.gov However, this interaction is still significant enough to influence the electronic states and photophysical properties of the ion. nih.gov
The ligand field lifts the degeneracy of the 2J+1 electronic states of the free Tb³⁺ ion. nih.gov The magnitude and nature of this splitting are dependent on the symmetry and strength of the ligand field created by the coordinating atoms. nih.gov This splitting of the electronic states, particularly of the emitting ⁵D₄ level and the ground ⁷Fⱼ manifold, is responsible for the fine structure observed in the emission spectra of terbium complexes. researchgate.net The number of observed emission peaks for a given transition can provide information about the local symmetry of the terbium ion's coordination environment. researchgate.net For example, a change in the crystal structure of terbium-containing metal-organic frameworks (MOFs) can alter the local symmetry of the Tb³⁺ ion, leading to changes in the fine structure of the luminescence spectra. researchgate.net
Analysis of Coordination Environment and Geometry Around Terbium Ions
In compounds like diterbium trisulphate and other coordination complexes, the terbium(III) ion can adopt various coordination numbers and geometries. The specific coordination environment is influenced by the nature of the ligands, their steric bulk, and the presence of counter-ions or solvent molecules. nih.govnih.gov
Commonly observed coordination numbers for Tb³⁺ range from 8 to 12. In a dinuclear terbium(III) complex with 4-hydroxybenzoate, each terbium atom is eight-coordinate, adopting a geometry that approximates a square antiprism. researchgate.net In another example involving a polyoxomolybdate cluster, the terbium ion is also eight-coordinate. researchgate.net Higher coordination numbers are also possible; for instance, in a complex with hexaaza macrocyclic ligands and nitrate (B79036) anions, the terbium ion is decacoordinated. researchgate.net A pseudo-twelve-coordinate environment with a distorted hexagonal-prismatic geometry has been observed in a terbium(III) single-molecule magnet with a tetraanionic arachno-carboranyl ligand. chemrxiv.org
The geometry of the coordination polyhedron directly impacts the ligand field splitting and, consequently, the magnetic and optical properties of the terbium complex. nih.govchemrxiv.org
Table 2: Examples of Terbium(III) Coordination Environments (This table is interactive. Click on the headers to sort.)
| Complex Type | Coordination Number | Coordination Geometry |
|---|---|---|
| 4-hydroxybenzoate complex | 8 | Approximate square antiprism |
| Polyoxomolybdate cluster | 8 | Not specified |
| Hexaaza macrocyclic complex with nitrate | 10 | Not specified |
| Arachno-carboranyl complex | 12 | Distorted hexagonal-prismatic |
Influence of Ligand Ligation and Co-existing Anions on Terbium(III) Photophysics
The photophysical properties of the terbium(III) ion, particularly its luminescence quantum yield and excited-state lifetime, are highly sensitive to the nature of the coordinating ligands and the presence of other anions in the coordination sphere. nih.govrsc.org
The choice of the primary "antenna" ligand is crucial for efficient sensitization of Tb³⁺ luminescence. edp-open.orgrsc.org The energy level of the ligand's triplet state must be appropriately positioned relative to the ⁵D₄ emissive level of terbium to facilitate efficient energy transfer and prevent back-energy transfer. edp-open.orgrsc.org Modifications to the ligand structure, even subtle ones like the addition of a methyl group, can significantly alter the photoluminescence quantum yield by minimizing non-radiative decay pathways. nih.gov
Solution Chemistry and Complexation Behavior
Dissolution and Crystallization Phenomena in Aqueous Media
Diterbium trisulphate, with the chemical formula Tb₂(SO₄)₃, is a white crystalline solid that is slightly soluble in water. It is commonly found in its octahydrate form, Tb₂(SO₄)₃·8H₂O. The dissolution of this compound in water is an important aspect of its chemistry, particularly in the context of its purification and crystal growth.
One of the notable characteristics of this compound is that its solubility in water decreases as the temperature increases. sciencemadness.orglibretexts.org This is in contrast to many other salts, whose solubility typically increases with temperature. This property is significant in processes like fractional crystallization for the separation of rare earth elements. sci-hub.se The crude product of this compound synthesis can be purified by recrystallization in deionized water.
This compound solutions have a propensity to become supersaturated. sciencemadness.org A supersaturated solution is a non-equilibrium state where the concentration of the solute is higher than its equilibrium solubility at a given temperature. mt.combyjus.com These supersaturated solutions of terbium sulfate (B86663) can be stable for extended periods, sometimes for days, before crystallization occurs. sciencemadness.org The initiation of crystallization can be facilitated by seeding the solution with a small crystal of the solute. byjus.com
The crystallization process from an aqueous solution can be influenced by factors such as the cooling rate. Slow cooling of a saturated solution from an elevated temperature, for instance to 25°C, can promote the nucleation of the octahydrate crystals.
Supersaturation Effects and Crystal Growth Dynamics
Supersaturation is the fundamental driving force for both the nucleation of new crystals and the growth of existing ones. mt.comacs.org The level of supersaturation in a solution significantly influences the final crystal size distribution. Generally, at lower levels of supersaturation, crystal growth is favored over nucleation, which tends to result in larger crystals. acs.org Conversely, at higher supersaturation levels, the rate of nucleation often dominates over the rate of crystal growth, leading to the formation of a larger number of smaller crystals. acs.org
The dynamics of crystal growth from a supersaturated solution are complex and can be described by various models. For some systems, the growth rate of crystal faces exhibits a parabolic or power-law dependence on the degree of supersaturation. beilstein-journals.org The relationship between supersaturation, nucleation, and growth is critical for controlling the desired attributes of the crystalline product. mt.com
For this compound, its tendency to form stable supersaturated solutions suggests that the nucleation step requires a significant energy barrier to be overcome. sciencemadness.org Once nucleation begins, the growth of the crystals will proceed, depleting the solute from the solution until equilibrium is reached. The slow crystallization observed for terbium sulfate from supersaturated solutions indicates that the kinetics of either nucleation or crystal growth, or both, are relatively slow. sciencemadness.org The controlled cooling of a saturated solution is a common method to achieve a supersaturated state and initiate crystallization to grow larger single crystals from a seed crystal. sspc.ie
Formation of Double Sulfates (e.g., KTb(SO₄)₂) in Solution
In solution, terbium(III) ions can react with sulfate ions from other sources to form double sulfates. A well-documented example is the formation of potassium terbium sulfate, KTb(SO₄)₂. This double salt is notably less soluble in water than this compound itself. sciencemadness.orgarchive.org The formation of this double sulfate is a key step in some historical methods for the separation and purification of terbium from other rare earth elements. sci-hub.searchive.org
The precipitation of KTb(SO₄)₂ occurs when a solution of potassium sulfate is added to a solution containing terbium(III) ions. sciencemadness.orgsciencemadness.org The lower solubility of the double sulfate drives the equilibrium towards its formation, causing it to precipitate out of the solution. This reaction can be represented as:
Tb₂(SO₄)₃(aq) + K₂SO₄(aq) → 2 KTb(SO₄)₂(s)
The resulting precipitate can be separated from the solution by filtration. The formation of this double salt can also be utilized in reverse; for example, the potassium terbium sulfate can be treated with a strong base like ammonia (B1221849) to precipitate terbium hydroxide (B78521), which can then be redissolved in an acid to obtain a purified terbium salt solution. sciencemadness.org
Recent research has also focused on the synthesis and characterization of anhydrous forms of these double sulfates, such as KTb(SO₄)₂, for applications in areas like nonlinear optics. researchgate.netacs.org
Thermodynamic Studies of Terbium(III)-Sulfate Interactions in Solution
The interaction between terbium(III) ions and sulfate ions in aqueous solution is a complexation reaction that can be described by thermodynamic parameters. These studies are essential for understanding the speciation of terbium in various environments and for optimizing separation processes. acs.org The complexation can be represented by the following stepwise equilibria:
Tb³⁺(aq) + SO₄²⁻(aq) ⇌ Tb(SO₄)⁺(aq) (Stepwise formation constant K₁) Tb(SO₄)⁺(aq) + SO₄²⁻(aq) ⇌ Tb(SO₄)₂(⁻)(aq) (Stepwise formation constant K₂)
Thermodynamic data for these interactions, such as stability constants (log β, where β = K₁·K₂), are crucial for predicting the behavior of terbium in sulfate-containing solutions. acs.org While specific thermodynamic data for terbium-sulfate interactions are not always readily available, studies on analogous lanthanide(III) ions like neodymium(III) and europium(III) provide valuable insights. acs.orgresearchgate.netresearchgate.net For instance, thermodynamic models like the Pitzer formulation have been developed to describe the interaction of Nd(III) with sulfate at high ionic strengths and elevated temperatures. researchgate.net
Luminescence spectroscopy is a powerful technique for studying the complexation of Eu(III) with sulfate, and the results can often be extrapolated to other lanthanides like terbium. These studies suggest the formation of inner-sphere complexes where the sulfate ion is directly coordinated to the lanthanide ion. acs.org The thermodynamic parameters for the adsorption of terbium complexes onto surfaces have also been investigated, showing that such processes can be endothermic and entropy-driven, often due to the dehydration of the complex and the surface. acs.org
Medium Effects on Terbium(III) Complexation and Photophysical Properties in Solution
The surrounding medium, including the solvent and the presence of other ions, can have a significant impact on the complexation behavior and the photophysical properties of terbium(III). researchgate.netrsc.org The luminescence of terbium(III) is particularly sensitive to its coordination environment.
The presence of sulfate ions in solution can influence the formation of terbium complexes with other ligands. For example, in the presence of ligands like pyridine-2,6-dicarboxylate, sulfate ions have been observed to inhibit the formation of polynuclear terbium complexes. researchgate.net
The nature of the solvent plays a crucial role in the photophysical properties of terbium complexes. Solvents can affect the non-radiative deactivation pathways of the excited terbium ion. researchgate.net For instance, the high-energy vibrations of O-H oscillators in water can lead to quenching of the terbium luminescence. uzh.ch This quenching effect is less pronounced in heavy water (D₂O) due to the lower vibrational frequency of O-D bonds. uzh.chacs.org The reduced luminescence intensity of terbium complexes in solution compared to the solid state can often be attributed to quenching by solvent vibrations. rsc.org
Different solvents can also alter the energy levels of the terbium complex, leading to shifts in the excitation and emission spectra. rsc.orgrsc.org The polarity, hydrogen-bonding capability, and coordinating ability of the solvent all contribute to these effects. researchgate.netrsc.org For example, studies on terbium complexes in different solvents like dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO) have shown that the surrounding medium can modulate the emissive color. rsc.orgrsc.org
Spectroscopic Analysis of Terbium Sulfate Solutions
Spectroscopic techniques are invaluable for the characterization of terbium sulfate solutions and the study of terbium(III) complexation. The most prominent feature of terbium(III) is its bright green luminescence when excited by ultraviolet light. sciencemadness.orgwikipedia.org
The emission spectrum of terbium(III) in solution is characterized by several sharp bands corresponding to f-f electronic transitions. The most intense emission peaks are typically observed at approximately 490 nm (⁵D₄ → ⁷F₆), 545 nm (⁵D₄ → ⁷F₅), 586 nm (⁵D₄ → ⁷F₄), and 621 nm (⁵D₄ → ⁷F₃). beilstein-journals.orgresearchgate.netnih.gov The transition at 545 nm is often the most prominent, giving terbium its characteristic green emission. researchgate.net
The excitation spectrum, which shows the wavelengths of light that are most effective at inducing luminescence, can provide information about the coordination environment of the terbium(III) ion. For terbium sulfate solutions, the excitation spectrum may show weak, sharp bands corresponding to direct f-f absorption by the Tb³⁺ ion. mdpi.com In the presence of organic ligands that can act as "antennas," the excitation spectrum is often dominated by the absorption of the ligand, which then transfers the energy to the terbium ion, significantly enhancing its luminescence. nih.gov
UV-Vis absorption spectroscopy can also be used to study terbium complexes in solution. The absorption bands of terbium(III) in the UV-Vis region are typically weak due to the forbidden nature of f-f transitions. mdpi.com However, changes in the absorption spectrum upon complexation can provide evidence for the interaction between terbium(III) and sulfate ions or other ligands. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Optical Properties
Luminescence and Photophysical Properties
The luminescence of terbium(III) ions, including in the form of diterbium trisulphate, is characterized by sharp, well-defined emission bands, a long excited-state lifetime, and a large Stokes shift.
Characteristic Green Emission from ⁵D₄ → ⁷F₅ Transition of Terbium(III)
The most prominent feature in the emission spectrum of terbium(III) compounds is an intense green luminescence. researchgate.net This emission corresponds to the ⁵D₄ → ⁷F₅ electronic transition of the Tb³⁺ ion and is typically observed around 545 nm. researchgate.netrsc.org This magnetic dipole transition is known to be relatively insensitive to the crystal field environment. researchgate.net The trivalent terbium ion, when irradiated with ultraviolet light (e.g., 254 nm or 365 nm), emits this characteristic green fluorescence. wikipedia.org In addition to the dominant green emission, other weaker emission bands corresponding to transitions from the ⁵D₄ excited state to other ⁷Fⱼ levels (J = 6, 4, 3, 2, 1, 0) are also observed in the blue, orange, and red regions of the spectrum. researchgate.net
Emission Quantum Yields and Excited-State Lifetimes of Terbium(III) Complexes
The efficiency of the luminescence process is quantified by the emission quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the ion remains in the excited state before returning to the ground state. Both parameters are highly dependent on the coordination environment of the Tb³⁺ ion. For instance, increasing the number of coordinating ligands can lead to a significant increase in both the emission quantum yield and the excited-state lifetime. nih.gov In one study, increasing the number of pyridine-2,6-dicarboxylate (DPA) ligands coordinated to Tb³⁺ from zero to three resulted in the quantum yield increasing from 0.06 to approximately 0.4, and the lifetime extending from 0.5 to about 2 milliseconds. nih.gov Some terbium(III) complexes have been synthesized that exhibit exceptionally high luminescence quantum yields, reaching up to 90% at room temperature, with long lifetimes around 1.71 ms (B15284909). rsc.org The lifetimes of the ⁵D₄ excited state are typically on the millisecond scale. researchgate.net
| Terbium(III) Complex System | Emission Quantum Yield (Φ) | Excited-State Lifetime (τ) |
| Tb³⁺ with 0 DPA ligands | 0.06 | 0.5 ms |
| Tb³⁺ with 3 DPA ligands | ~0.4 | ~2 ms |
| [Tb(bbpen)(NO₃)] | 21 ± 2% | - |
| [Tb(bbppn)(NO₃)] | 67 ± 7% | - |
| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] (at room temp.) | 90% | 1.71 ms |
| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] (at 180 °C) | 53% | 1.71 ms |
Data compiled from various research findings on terbium(III) complexes. nih.govrsc.orgacs.org
Non-Radiative Relaxation and Luminescence Quenching Mechanisms
The luminescence intensity of terbium(III) can be diminished through non-radiative relaxation pathways, where the excitation energy is dissipated as heat rather than light. A primary mechanism for this quenching is the vibrational coupling of the excited state with high-frequency oscillators, such as O-H, N-H, or C-H bonds, in the coordinating molecules or solvent. rsc.org Solvent vibrations can effectively quench luminescence, leading to reduced intensity in solution compared to the solid state. rsc.org Luminescence quenching can also occur through energy transfer to other molecules or ions in the vicinity. For example, the presence of certain platinum(II) and platinum(IV) complexes can decrease the intensity and duration of Tb³⁺ luminescence. iaea.orgresearchgate.net Furthermore, the coexistence of terbium in a higher oxidation state, such as the non-luminescent tetravalent terbium ion (Tb⁴⁺), can reduce the green emission of Tb³⁺. wikipedia.org In some systems, ligand-to-metal charge transfer (LMCT) states can participate in luminescence quenching mechanisms. researchgate.net
Terbium-Sensitized Luminescence and the Antenna Effect in Lanthanide Systems
Direct excitation of the Tb³⁺ ion is often inefficient due to its low absorption coefficient. To overcome this, organic ligands, known as "antennas" or sensitizers, are coordinated to the metal ion. tandfonline.com This process, known as the antenna effect, involves the ligand absorbing light (typically UV) and transferring the energy intramolecularly to the Tb³⁺ ion. tandfonline.comrsc.orgnih.gov The ligand is excited from its ground singlet state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a triplet state (T₁). researchgate.net If the energy of this triplet state is appropriately matched with the accepting ⁵D₄ level of Tb³⁺, efficient energy transfer occurs, populating the emissive state of the lanthanide ion. researchgate.netnih.govacs.org This sensitized luminescence results in a strong, narrow-band fluorescence with a large Stokes shift, high quantum yields, and long decay times. tandfonline.com The efficiency of this energy transfer is a key factor in designing highly luminescent terbium complexes. nih.govacs.org
Influence of Coordination Environment Symmetry on Emission Intensity
The symmetry of the coordination environment around the Tb³⁺ ion plays a crucial role in determining the intensity of its emission. rsc.org The f-f transitions of lanthanide ions are Laporte-forbidden. However, this selection rule can be relaxed by distortions in the coordination sphere that remove the center of symmetry. A higher asymmetric environment around the metal ion tends to enhance the emission intensity. rsc.org Stark splitting of the hypersensitive transitions in the emission spectrum can indicate a higher asymmetric environment around the metal ion, which is often more pronounced in the solid phase compared to in solution. rsc.org The strength of the electric dipole transitions in Tb³⁺ complexes is significantly affected by the surrounding coordination environment and can vary with the dissolving medium. rsc.org
Chemiluminescence and Sonotriboluminescence Studies
While specific studies on the chemiluminescence of this compound are not widely documented, research has been conducted on the luminescence induced by mechanical and ultrasonic forces.
Sonotriboluminescence is the emission of light from the application of ultrasonic waves to a suspension of crystals. Suspensions of terbium(III) sulfate (B86663) in various hydrocarbons exhibit intense luminescence when subjected to mechanical action or ultrasonic exposure. nih.govresearchgate.net The sonotriboluminescence spectra of terbium sulfate suspensions in alkanes show the characteristic emission bands of the Tb³⁺ ions. nih.govresearchgate.netresearchgate.net This phenomenon is a form of triboluminescence, where light is generated when a material is mechanically stressed or fractured. compoundchem.com The effect is thought to arise from the separation and recombination of electrical charges created during the fracture of the crystals. compoundchem.com Studies have utilized the sonotriboluminescence of terbium sulfate to detect the presence of aromatic compounds like benzene, toluene, and p-xylene in hydrocarbons. nih.govresearchgate.net
Chemiluminescence Accompanying Solid-Phase Reactions of Anhydrous this compound
The solid-phase interaction of anhydrous this compound (Tb₂(SO₄)₃) powder with certain reactants at room temperature has been observed to be accompanied by chemiluminescence (CL). A notable example is its reaction with xenon difluoride, which generates light emission. researchgate.net Spectroscopic analysis of this phenomenon has identified two primary emitters: excited xenon in the Xe(I)* oxidation state, with emission bands at 540 and 580 nm, and excited terbium ions (Tb(III)), which emit at 490, 545, and 590 nm. researchgate.net The emission from Xe(I) is observed at the initial stages of the reaction. Following the consumption of the xenon difluoride, the sustained emission is attributed to the excited Tb(III)* ions. researchgate.net
The mechanism for the generation of excited Tb(III)* involves an intermediate step where terbium is oxidized to a tetravalent state (Tb(IV)). The subsequent reduction of this Tb(IV) intermediate leads to the formation of Tb(III) in an excited state, which then decays to its ground state by emitting photons. researchgate.net
The presence of water of crystallization has a significant quenching effect on the chemiluminescence intensity. Studies on the thermal degradation of sodium persulfate in the presence of terbium(III) sulfate show that the CL intensity and the total light sum increase dramatically as the water of crystallization is removed from the terbium sulfate hydrate (B1144303) (Tb₂(SO₄)₃·nH₂O). researchgate.net For a completely dehydrated, anhydrous sample, the maximum chemiluminescence intensity was found to be 20 times higher, and the light sum was two orders of magnitude greater than that of the crystal hydrate containing eight water molecules. researchgate.net This highlights the critical role of the anhydrous state in observing strong solid-phase chemiluminescence.
Sonotriboluminescence in this compound Suspensions under Ultrasonic Treatment
When suspensions of this compound are subjected to ultrasonic treatment, they exhibit a phenomenon known as sonotriboluminescence, which is the emission of light induced by sound and friction. The ultrasonic waves cause the suspended microcrystals to collide and fracture, leading to light emission. The resulting luminescence spectrum reveals the characteristic sharp emission lines of the Tb³⁺ ion. researchgate.net
In a study involving a suspension of terbium sulfate in commercial gasoline, the identified emitters included Tb³⁺ ions within the crystals, as well as electronically excited aromatic molecules from the gasoline itself. researchgate.net Sonication of aqueous suspensions of terbium acetylacetonate also produces intense emission from the Tb³⁺ ion, with maxima recorded at 488, 544, and 585 nm. researchgate.net The ultrasonic treatment leads to the fragmentation of the crystals, which increases the active surface area and the number of defects, both of which are involved in the excitation of luminescence. researchgate.net
Mechanisms of Excitation and Emission in Sonoluminescence and Sonotriboluminescence
The mechanisms behind the excitation and emission of light in sonoluminescence and sonotriboluminescence involving terbium compounds are complex and multifaceted. Sonoluminescence is the broader phenomenon of light emission from imploding bubbles in a liquid excited by sound. wikipedia.org
Several mechanisms have been proposed for the excitation of Tb³⁺ ions:
Intramolecular Energy Transfer : In solutions containing chelated terbium(III) with aromatic ligands, the primary excitation does not occur on the ion itself. Instead, the aromatic ligand is excited, followed by an intramolecular energy transfer from the ligand to the central Tb³⁺ ion, which then emits light. rsc.org The ligand excitation may be caused by energy transfer from species produced during the sonolysis of water or through redox reactions with hydroxyl radicals and hydrogen atoms. rsc.org
Triboelectricity and Charge Recombination : For sonotriboluminescence in crystal suspensions, the mechanism is linked to the mechanical destruction of the crystals. The collision and fracture of microcrystals under sonication lead to the generation of electric charges (triboelectrification). The formation of excited Tb³⁺ ions is attributed to the separation and subsequent recombination of these charges, which populates the excited states of the luminescence centers within the electrified microcrystals. researchgate.net
Sonophotoluminescence : Another proposed mechanism suggests that the excitation is not directly mechanical or electrical but rather photochemical. In this model, the solid-state Tb³⁺ ions are excited by absorbing photons emitted from the cloud of collapsing cavitation bubbles. acs.org This process, termed "sonophotoluminescence," posits that the bubbles act as the primary light source, and the terbium compound acts as a phosphor. acs.org
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Bonding and Coordination
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the bonding and coordination environment of the sulphate (SO₄²⁻) ligands in this compound. The vibrational modes of the polyatomic sulphate ion are sensitive to its chemical environment, including the nature of its coordination to the terbium cations. arizona.edumdpi.com
The free sulphate ion possesses a tetrahedral (Td) symmetry, which results in specific active vibrational modes in the infrared spectrum. udel.edu However, when the sulphate ion coordinates to a metal cation like Tb³⁺, its symmetry is lowered. This reduction in symmetry can cause vibrational modes that were previously IR-inactive to become active, and degenerate modes to split into multiple bands. arizona.eduudel.edu
By analyzing the FT-IR spectrum of this compound, the nature of the terbium-sulfate coordination can be inferred. For instance, a distinction can be made between:
Outer-sphere complexes : Where the sulphate ion is not directly bonded to the terbium ion but is held by electrostatic forces, retaining its high Td symmetry.
Inner-sphere complexes : Where the sulphate ion is directly bonded to the terbium ion, forming either a monodentate or bidentate ligand. This direct coordination lowers the symmetry (e.g., to C₃ᵥ for monodentate or C₂ᵥ for bidentate), resulting in the splitting of the degenerate ν₃ and ν₄ vibrational modes. udel.edu
The table below summarizes the fundamental vibrational modes of the sulphate ion and their expected behavior in the IR spectrum upon coordination.
| Mode | Vibration Type | Free Ion Symmetry (Td) | Coordinated Ion (Lower Symmetry) | Typical Wavenumber Range (cm⁻¹) |
| ν₁ | Symmetric Stretch | IR Inactive | IR Active (Weak) | 980 - 990 |
| ν₂ | Symmetric Bend | IR Inactive | IR Active (Splits) | 450 - 480 |
| ν₃ | Antisymmetric Stretch | IR Active (Degenerate) | IR Active (Splits into 2 or 3 bands) | 1080 - 1200 |
| ν₄ | Antisymmetric Bend | IR Active (Degenerate) | IR Active (Splits into 2 or 3 bands) | 600 - 680 |
Data compiled from general principles of vibrational spectroscopy for sulfate minerals. arizona.edumdpi.comresearchgate.net
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR for studying the molecular vibrations in this compound. It provides a spectral fingerprint that is unique to the compound's molecular structure. horiba.com A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions without strong interference from water, unlike FT-IR. horiba.com
The technique is based on the inelastic scattering of monochromatic light, where the energy shifts correspond to the vibrational modes of the molecule. horiba.com For this compound, Raman spectroscopy can be used to probe the vibrations of the SO₄²⁻ tetrahedra. According to the selection rules for the tetrahedral (Td) point group of the free sulphate ion, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are Raman active. The symmetric stretching mode (ν₁), which is inactive in the IR spectrum for the free ion, typically produces a very strong and sharp peak in the Raman spectrum, making it particularly useful for identifying sulphate groups. researchgate.netgeologyscience.ru
Similar to FT-IR, changes in the symmetry of the sulphate ion upon coordination to terbium will be reflected in the Raman spectrum. The lowering of symmetry can lead to the splitting of degenerate bands and shifts in vibrational frequencies. aps.org These spectral changes provide valuable information about the crystal structure and the nature of the cation-anion interactions within the this compound lattice.
| Mode | Vibration Type | Symmetry (Td) | Activity | Typical Wavenumber Range (cm⁻¹) |
| ν₁ | Symmetric Stretch | A₁ | Raman Active (Strong, Polarized) | ~1013 - 1045 |
| ν₂ | Symmetric Bend | E | Raman Active (Degenerate) | ~423 - 514 |
| ν₃ | Antisymmetric Stretch | F₂ | Raman Active (Degenerate) | ~1101 - 1205 |
| ν₄ | Antisymmetric Bend | F₂ | Raman Active (Degenerate) | ~622 - 670 |
Data compiled from studies on sulfate-containing minerals. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS analysis would provide direct evidence of the presence of terbium, sulfur, and oxygen, and would confirm their respective oxidation states.
A typical XPS analysis involves:
Survey Scan : A broad energy scan is performed to identify all the elements present on the surface of the sample. For Tb₂(SO₄)₃, peaks corresponding to Terbium (Tb), Sulfur (S), and Oxygen (O) would be expected.
High-Resolution Scans : Detailed scans are conducted over specific elemental regions to determine the chemical state and bonding environment.
For this compound:
Terbium (Tb) : The oxidation state of terbium is expected to be +3. This would be confirmed by the binding energies of the Tb 3d or Tb 4d core levels. The Tb 3d spectrum typically shows a doublet (3d₅/₂ and 3d₃/₂) with characteristic binding energies and satellite features consistent with the Tb³⁺ state. acs.orgresearchgate.net
Sulfur (S) : The sulfur is part of the sulphate ion (SO₄²⁻), where it has an oxidation state of +6. The S 2p core level spectrum would show a peak at a binding energy characteristic of this high oxidation state, which is significantly higher than that for sulfides (S²⁻). researchgate.netresearchgate.net
Oxygen (O) : The O 1s spectrum would primarily show a component corresponding to the oxygen atoms in the sulphate group.
The table below lists representative binding energies for terbium in its +3 oxidation state, as reported in the literature for various terbium compounds.
| Element | Core Level | Compound | Reported Binding Energy (eV) |
| Terbium (Tb) | 4d | Tb₂O₃ | 146.8 ± 0.3 |
| Terbium (Tb) | 3d₅/₂ | Tb₂O₃ | 1241.5 ± 0.3 |
| Terbium (Tb) | 3d₅/₂ | Tb-doped ZnS | ~1242.4 |
| Terbium (Tb) | 3d₅/₂ | Chiral Terbium Halide | 1243.7 |
Data compiled from various XPS databases and research articles. acs.orgresearchgate.netxrea.com Analysis of the high-resolution spectra for Tb, S, and O in this compound would allow for a precise determination of its surface chemistry.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy of this compound reveals characteristic electronic transitions primarily associated with the Tb³⁺ ion. The trivalent terbium ion has a [Xe]4f⁸ electron configuration. The absorption spectrum is dominated by sharp, low-intensity peaks corresponding to forbidden f-f transitions within the 4f electron shell. acs.org These transitions are Laporte-forbidden, which accounts for their low molar absorptivity.
The absorption bands for Tb³⁺ are numerous and appear across the UV and visible regions. Some of the notable transitions originate from the ⁷F₆ ground state to various excited states. For example, weak absorption peaks observed in terbium compounds at approximately 487 nm and 378 nm are attributed to the ⁷F₆ → ⁵D₄ and ⁷F₆ → ⁵D₃ transitions, respectively. acs.orgoptica.org The transition to the ⁵D₄ state is particularly important as it is the primary emitting level for the characteristic green luminescence of Tb³⁺. optica.org
In the higher energy UV region, stronger absorption bands can be observed, which are due to the spin-allowed 4f⁸ → 4f⁷5d¹ transitions. researchgate.net These transitions are not forbidden and thus have a much higher intensity than the f-f transitions. For Tb³⁺, these bands can appear at wavelengths below 300 nm, with reported peaks around 259 nm and 285 nm. researchgate.net The sulfate anion itself does not typically show significant absorption in the visible region but can exhibit absorption in the deep UV range, generally below 220 nm. researchgate.net
| Wavelength (nm) | Transition | Transition Type | Region |
|---|---|---|---|
| ~487 acs.orgoptica.org | ⁷F₆ → ⁵D₄ | f-f | Visible (Blue-Green) |
| ~378 acs.org | ⁷F₆ → ⁵D₃ | f-f | UV-A |
| ~361 rsc.org | ⁷F₆ → ⁵L₉ | f-f | UV-A |
| ~285 researchgate.net | ⁷F₆ → ⁹E | 4f → 5d (spin-forbidden) | UV-B |
| ~259 researchgate.net | ⁷F₆ → ⁷E | 4f → 5d (spin-allowed) | UV-C |
Magnetic Susceptibility Measurements of Terbium Sulfates
The magnetic properties of this compound are determined by the unpaired electrons in the 4f shell of the Tb³⁺ ions. The Tb³⁺ ion, with its 4f⁸ configuration, has a ⁷F₆ ground state and possesses a large magnetic moment, making its compounds paramagnetic at room temperature. acs.org
Magnetic susceptibility measurements on terbium sulfates reveal their paramagnetic nature and can indicate magnetic ordering at very low temperatures. For example, a detailed study of terbium ethyl sulphate showed that it behaves as a paramagnet at higher temperatures, with the magnetic susceptibility following the Curie-Weiss law. aps.org At cryogenic temperatures (below 1 K), cooperative magnetic phenomena can occur. Terbium ethyl sulphate, for instance, undergoes a ferromagnetic transition at 0.24 K. aps.org This behavior is driven by the magnetic dipole-dipole interactions between the Tb³⁺ ions.
| Compound | Molar Magnetic Susceptibility (χₘ) (x 10⁻⁶ cm³/mol) | Temperature | Magnetic Behavior |
|---|---|---|---|
| Europium(III) sulfate (Eu₂(SO₄)₃) | +10,400 fizika.si | Room Temperature | Paramagnetic |
| Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) | +53,280 fizika.si | Room Temperature | Paramagnetic |
| Terbium Ethyl Sulphate (Tb(C₂H₅SO₄)₃) | Temperature Dependent | < 0.24 K | Ferromagnetic Transition aps.org |
Unraveling the Thermal Behavior of this compound: From Hydrate to Oxide
This compound (Tb₂(SO₄)₃), an inorganic compound of the rare earth metal terbium, exhibits a complex thermal decomposition pathway, transitioning through various hydrated and anhydrous forms before ultimately yielding terbium oxides at elevated temperatures. This process is of significant interest in materials science and chemistry for the synthesis of terbium-containing compounds with specific properties. The thermal behavior is characterized by distinct stages of dehydration, the formation of an intermediate oxysulfate, and finally, the production of a mixed-valence terbium oxide.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing complex compounds like those containing terbium. youtube.comscispace.comarxiv.org It allows for the calculation of molecular geometries, bond energies, and electronic properties with significant accuracy. mdpi.com
While specific DFT studies focusing solely on Diterbium trisulphate are not prevalent, extensive research on various Terbium(III) complexes provides a clear understanding of the electronic structure and bonding involving the Tb³⁺ ion. The principles derived from these studies are applicable to understanding the interactions within this compound.
The ground state electronic configuration of the neutral Terbium atom is [Xe] 4f⁹ 6s². In its trivalent state (Tb³⁺), it loses three electrons to achieve the configuration [Xe] 4f⁸. DFT calculations on Tb(III) complexes, such as those with dipicolinic acid (DPA), show that the natural electron configuration of Tb³⁺ in these complexes involves its 4f, 5d, and 6s orbitals. nih.gov Mulliken population analysis indicates that the 4f shell occupancy is around 8.13–8.18, with the slight excess from the ideal 4f⁸ configuration suggesting some degree of electron donation from the ligands primarily into the 5d and 6s orbitals of the terbium ion. nih.gov
Bonding analysis in Tb(III) complexes reveals significant interactions between the terbium ion and ligand atoms. In a tetravalent terbium complex with nitrogen-based ligands, for example, analysis identified two-center two-electron (2c-2e) Tb–N sigma bonds. chemrxiv.org These bonds were found to be highly polarized towards the nitrogen atoms, with the terbium Natural Bond Orbitals (NBOs) involved being composed mainly of d- and s-characters, with a non-negligible contribution from the f-orbitals (approximately 10.6%). chemrxiv.org Similar principles of orbital mixing and polarized covalent interactions would govern the bonding between the Tb³⁺ ion and the oxygen atoms of the sulphate groups in this compound. The interaction is primarily ionic but with a degree of covalent character arising from orbital overlap. rsc.org
DFT calculations are instrumental in predicting the stability and thermodynamic properties of metal complexes in solution. acs.orgacs.org This is often achieved by calculating the Gibbs free energy of complexation (ΔG) using a thermodynamic cycle. While challenging, these calculations can reveal trends in stability. nih.govresearchgate.net
Studies on a series of Tb(III) complexes with DPA and its 4-substituted analogues have successfully used DFT to calculate their relative stability constants (log K₁). nih.govmorressier.com These calculations showed that the stability of the complex is sensitive to the electronic effects of the substituents on the DPA ligand. acs.orgresearchgate.net For instance, electron-donating groups like -NH₂ were found to significantly increase the stability of the Tb(III) complex compared to electron-withdrawing groups. nih.govacs.org
The choice of DFT functional and basis set has a significant effect on the accuracy of the predicted absolute stability constants, highlighting the computational challenges. nih.govacs.org However, predictions of relative stability constants are generally more robust and consistent with experimental trends. nih.gov
Below is a table summarizing the calculated relative free-energy changes and stability constants for various 4-substituted DPA ligands complexing with Tb(III), as determined by DFT. nih.govacs.org
| Substituent (X) | Relative Free-Energy Change in Gas Phase (ΔΔG°g, kcal/mol) | Relative Free-Energy Change in Aqueous Solution (ΔΔGaq, kcal/mol) | Relative Stability Constant (Δlog K₁) |
|---|---|---|---|
| -NH₂ | -10.5 | -4.0 | 2.93 |
| -OH | -5.0 | -1.2 | 0.88 |
| -CH₂OH | -4.8 | -1.1 | 0.81 |
| -imidazole | -1.5 | -0.5 | 0.37 |
| -Cl | -1.2 | -0.5 | 0.37 |
| -Br | -1.0 | -0.5 | 0.37 |
| -H | 0.0 | 0.0 | 0.00 |
| -F | 1.5 | 0.2 | -0.15 |
| -I | 1.8 | 0.5 | -0.37 |
Data derived from DFT calculations on [Tb(XDPA)(H₂O)₈]⁺ complexes. nih.govacs.org
Judd-Ofelt Analysis for Predicting Luminescent Transition Probabilities
The luminescence of lanthanide ions like Tb³⁺ arises from f-f electronic transitions, which are formally forbidden by the Laporte selection rule. The Judd-Ofelt theory is a powerful theoretical framework used to analyze and predict the intensities of these transitions in the absorption and emission spectra of lanthanide compounds. nih.govnih.govmdpi.com
The theory utilizes three intensity parameters (Ω₂, Ω₄, and Ω₆) which are determined by fitting experimental absorption spectra. rsc.orgresearchgate.net These parameters are sensitive to the local chemical environment and symmetry around the Tb³⁺ ion. nih.govmdpi.com The Ω₂ parameter is particularly sensitive to the asymmetry of the coordination environment and the nature of the covalent bonding, while Ω₄ and Ω₆ are less sensitive to the immediate environment. mdpi.comresearchgate.net
Once determined, the Judd-Ofelt parameters can be used to calculate key radiative properties, including:
Radiative transition probabilities (A_rad or k_r): The rate at which an excited state depopulates via the emission of a photon. chemrxiv.org
Radiative lifetime (τ_rad): The theoretical lifetime of an excited state if radiative decay is the only de-excitation pathway.
Luminescence branching ratios (β): The relative probability of a transition from an excited state to a specific lower-lying state.
A detailed photophysical characterization of the [Tb(H₂O)₉]³⁺ aqua ion provides fundamental data on the radiative and non-radiative processes for Tb³⁺. chemrxiv.orgresearchgate.net Studies show that the intense green luminescence of terbium is not necessarily due to a higher radiative transition probability compared to other lanthanides, but rather to a lower probability of non-radiative quenching. chemrxiv.orgresearchgate.net
The table below presents key photophysical data for the [Tb(H₂O)₉]³⁺ aqua ion, illustrating the application of Judd-Ofelt analysis and related measurements.
| Property | Value | Description |
|---|---|---|
| Luminescence Quantum Yield (Φlum) | 5.3 ± 0.64 % (in H₂O) | The ratio of emitted photons to absorbed photons. |
| Observed Lifetime (τobs) | 0.44 ms (B15284909) (in H₂O) | The measured lifetime of the ⁵D₄ excited state. |
| Radiative Rate Constant (kr) | 122 ± 15 s⁻¹ | The calculated rate of radiative decay from the ⁵D₄ state. |
| Non-radiative Rate Constant (knr) | 2165 ± 15 s⁻¹ | The calculated rate of non-radiative decay (e.g., quenching by O-H oscillators). |
Data for the ⁵D₄ → ⁷F₅ transition of [Tb(H₂O)₉]³⁺. chemrxiv.org
Electrostatic Calculations for Structural and Stability Insights
Electrostatic calculations are a cornerstone of computational chemistry for analyzing molecular systems, especially those involving charged species like the Tb³⁺ and SO₄²⁻ ions in this compound. nih.gov These methods calculate the total electrostatic energy of a molecule, which includes both the direct Coulombic interactions between atomic charges and the interactions with the surrounding solvent (solvation energy). nih.gov
By solving the Poisson-Boltzmann equation, these calculations can provide profound insights into:
Solvation and Binding Energies: These methods can accurately compute the energy change when a molecule is transferred from a vacuum to a solvent (solvation energy) or when ions bind to form a complex. nih.gov Large, unfavorable desolvation energies for forming charges in a low-dielectric environment must be offset by strong, favorable charge-charge interactions for a structure to be stable. nih.gov
While specific electrostatic calculations for this compound are not detailed in the literature, the principles are directly applicable. The stability of the crystalline lattice of Tb₂(SO₄)₃ would be determined by the balance between the strong attractive forces between the Tb³⁺ and SO₄²⁻ ions and the repulsive forces between like charges, all influenced by the surrounding dielectric medium. In aqueous solution, the strong interactions of these ions with water molecules govern their solubility and behavior.
Advanced Applications in Materials Science and Analytical Chemistry
Luminescent Materials and Phosphors
The primary application of terbium compounds is in the creation of luminescent materials, commonly known as phosphors. These materials absorb energy, typically in the form of ultraviolet light, and re-emit it as visible light. The sharp, well-defined green photoluminescence of the Tb³⁺ ion is highly sought after for numerous technological applications.
Doping in Solid-State Devices
Terbium ions are widely employed as a dopant in various crystalline host materials to produce efficient phosphors for solid-state devices. When a small quantity of terbium ions is incorporated into a host lattice, such as calcium tungstate (B81510) (CaWO₄) or strontium molybdate (B1676688) (SrMoO₄), the resulting material can exhibit strong luminescence. In these systems, the host lattice absorbs excitation energy and efficiently transfers it to the Tb³⁺ ions, which then relax by emitting their signature green light. The efficiency of this energy transfer and the intensity of the resulting luminescence can be further optimized. For instance, research has demonstrated that co-doping calcium tungstate with lithium ions (Li⁺) can create charge-compensating defects within the crystal structure, leading to enhanced luminescence from the Tb³⁺ ions.
Table 1: Terbium-Doped Host Materials
| Host Material | Dopant(s) | Primary Application |
|---|---|---|
| Calcium Tungstate (CaWO₄) | Tb³⁺, Li⁺ | Solid-State Lighting Phosphors |
Development of Fluorescent Markers and Probes for Bioanalytical Research
The distinctive luminescent properties of terbium are also leveraged in the field of bioanalytical research. Terbium complexes are engineered to function as highly sensitive fluorescent markers and probes for the detection and quantification of biomolecules. These probes can be designed to bind to specific biological targets, such as proteins or nucleic acids. A key advantage of terbium-based probes is their long luminescence lifetime, which enables the use of time-resolved fluorescence spectroscopy. This technique effectively eliminates background noise from naturally fluorescent substances in biological samples, thereby significantly enhancing detection sensitivity.
Synthesis of Luminescent Composites
To improve their stability and processability for various applications, terbium-based luminescent materials can be integrated into polymer matrices to create advanced composites. A notable example is the synthesis of a composite material comprising poly(methyl methacrylate) (PMMA) and cadmium sulfide (B99878) (CdS) quantum dots that have been doped with terbium(III) ions. In this architecture, the CdS quantum dots act as efficient sensitizers, absorbing light and transferring the energy to the embedded Tb³⁺ ions, which in turn produce their characteristic green luminescence. This methodology allows for the fabrication of transparent and flexible luminescent materials with potential uses in novel optical devices and sensors.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are a class of materials that interact with light in a non-linear fashion, a property that becomes apparent under high-intensity light, such as that from a laser. This behavior is fundamental to technologies that require the manipulation of light's properties, like frequency conversion.
Second Harmonic Generation (SHG) Response in Related Sulfate (B86663) Compounds
While specific NLO data for diterbium trisulphate is not extensively documented, research into structurally related rare-earth sulfate compounds has revealed potential for non-linear optical applications, particularly second harmonic generation (SHG). SHG is a phenomenon where two photons of a specific frequency interact with the NLO material and are converted into a single photon with twice the frequency (and thus, half the wavelength). This process is critical for technologies such as the production of green lasers from more common infrared laser sources. A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure, a feature found in some of these sulfate compounds. The presence of a rare-earth ion like terbium can further influence the material's electronic properties, potentially enhancing the SHG response.
Catalytic Applications
This compound and its derivatives exhibit notable catalytic properties, particularly stemming from the terbium(III) ion. These applications are crucial in various chemical transformations, including degradation reactions.
Role of Terbium(III) in Catalyzing Thermal Degradation Reactions
Terbium(III) compounds, including the sulphate, can act as catalysts in thermal degradation processes. While specific studies detailing the catalytic role of this compound in thermal degradation are not extensively available, the behavior of other terbium compounds provides insight into its potential. For instance, terbium oxides, which can be produced from the thermal decomposition of terbium salts, are known to be involved in such reactions. neu.edu.cnresearchgate.net The catalytic activity of terbium(III) is often attributed to its Lewis acidic nature, which can facilitate the breakdown of complex molecules at elevated temperatures. nih.gov
The thermal decomposition of terbium compounds themselves, such as terbium acetate (B1210297) and terbium nitrate (B79036), has been studied, revealing multi-step degradation processes that lead to the formation of terbium oxides. conicet.gov.ar These oxides can then participate in catalytic cycles. For example, terbium-doped materials have shown enhanced photocatalytic activity. Furthermore, terbium-based metal-organic frameworks (MOFs) have demonstrated efficient heterogeneous catalysis for reactions like the cyanosilylation of aldehydes, highlighting the catalytic potential of terbium centers. nih.gov
Precursor for Synthesis of Other Terbium-Containing Advanced Materials
This compound serves as a crucial starting material for the creation of a variety of advanced materials incorporating terbium. Its utility as a precursor stems from its relative stability and reactivity under specific conditions, allowing for its conversion into other valuable terbium compounds.
Fabrication of Layered Rare-Earth Hydroxysulfates
This compound can be utilized in the synthesis of layered rare-earth hydroxides (LRHs), a class of materials with significant potential in areas like biomedicine and catalysis. rsc.orgrsc.org The synthesis often involves a hydrothermal process where a rare earth salt, such as terbium chloride, is reacted with a hydroxide (B78521) source. nih.gov While direct use of this compound is less commonly documented than terbium chlorides or nitrates, the underlying principles of LRH synthesis allow for the incorporation of various anions, including sulphate. rsc.org
These layered structures consist of positively charged rare-earth hydroxide layers with intercalated anions, such as sulphate, and water molecules. rsc.org The ability to create mixed-metal LRHs, for instance by combining terbium and gadolinium salts, allows for the tuning of properties like luminescence for applications in medical imaging. nih.govmdpi.com The synthesis conditions, including temperature and reactant concentrations, are critical in controlling the particle size and uniformity of the resulting LRH materials. nih.gov
Synthesis of Phosphonate-Based Sorbents
This compound can be a precursor in processes leading to materials used in phosphonate-based sorbents, which are effective in the recovery of rare earth elements. nih.govmdpi.comresearchgate.net While the direct synthesis of these sorbents may start from other materials like algal biomass and polyethylenimine, the study of their interaction with terbium ions, often introduced from a sulphate solution, is crucial for understanding their efficacy. nih.govmdpi.com
The synthesis of these sorbents involves functionalizing a polymer matrix with phosphonate (B1237965) groups. nih.govmdpi.comuoc.gr These groups have a high affinity for rare earth elements like terbium, enabling their selective extraction from dilute solutions. nih.govmdpi.com Research has shown that the phosphorylation of these composite beads significantly enhances their sorption capacity for terbium. nih.govmdpi.comresearchgate.net The interaction between the terbium ions and the phosphonate groups is a key aspect of the sorption mechanism.
Magnetic Materials Applications (e.g., as a component in Terfenol-D for actuators and sensors)
Terbium and its compounds play a critical role in the formulation of advanced magnetic materials. nih.govrareearths.com this compound can serve as a precursor for obtaining terbium metal or oxide, which is then used in the production of these high-performance magnets. sciencemadness.org
One of the most significant applications of terbium is in the magnetostrictive alloy Terfenol-D. wikipedia.orgtdvib.com This alloy, with the general formula TbxDy1-xFe2, exhibits the largest room-temperature magnetostriction of any known material, meaning it changes shape when exposed to a magnetic field. wikipedia.orgtdvib.cominstituteofmaking.org.uk This property makes it invaluable for applications in sensors, actuators, and sonar systems. wikipedia.orginstituteofmaking.org.ukmatweb.com
The addition of terbium to permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, enhances their performance and increases their operating temperature. rareearths.comresearchgate.net This is crucial for applications in electric vehicles and wind turbines. rareearths.com The unique magnetic properties of terbium arise from its electronic structure as a lanthanide. nih.govwikipedia.org
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways and Crystal Growth Techniques
The synthesis and crystallization methods used to produce diterbium trisulphate are fundamental to controlling its purity, morphology, and ultimate performance in various applications. While conventional methods such as solid-state reactions and precipitation from aqueous solutions are established, future research should focus on more sophisticated and efficient synthetic strategies.
Novel Synthetic Pathways:
Microwave-Assisted Synthesis: This technique offers a significant reduction in reaction time, from hours or days to mere minutes, compared to conventional solvothermal methods. researchgate.netrsc.org Microwave irradiation can lead to higher yields and may enhance the selectivity of reactions, representing an environmentally benign approach due to the reduced use of solvents. ijarsct.co.intandfonline.comnih.gov Research into microwave-assisted synthesis of this compound could enable rapid, large-scale production of crystalline powders. rsc.org
Hydrothermal and Solvothermal Methods: These are versatile techniques for producing crystalline coordination polymers. core.ac.uktandfonline.comresearchgate.net Future work could explore the use of different organic linkers and co-ligands in conjunction with terbium sulphate under hydrothermal conditions to create novel metal-organic frameworks (MOFs) with unique topologies and properties. core.ac.ukrsc.org The influence of reaction parameters like pH, temperature, and solvent on the final structure requires systematic investigation. core.ac.uk
Ionic Liquids: The use of ionic liquids as reaction media for the synthesis of lanthanide complexes is an emerging area. These non-volatile solvents can facilitate the crystallization of novel structures that may not be accessible through traditional solvent systems.
Advanced Crystal Growth Techniques:
Laser Floating Zone (LFZ) Growth: For fundamental studies of its intrinsic physical properties, high-quality single crystals of this compound are essential. The LFZ technique is a crucible-free method ideal for growing high-melting-point inorganic materials, minimizing contamination and defects. researchgate.netdtic.mil Applying this technique could yield large, highly oriented single crystals of this compound, which are currently unavailable.
Controlled Crystallization: Developing methods to control crystal defects is crucial. Strategies such as doping and post-synthesis annealing can be explored to reduce defects and allow the material to relax into a more stable equilibrium state, which can in turn enhance its properties. numberanalytics.com
Development of New Functional Materials with Enhanced Optical or Catalytic Properties
The inherent properties of this compound make it a promising candidate for the development of advanced functional materials. Future research should aim to enhance its performance by creating composites, doped materials, and novel architectures.
Enhanced Optical Materials:
Luminescence Enhancement: The bright green emission of the Tb³⁺ ion is one of its most valuable characteristics. tandfonline.comnih.gov Future work should focus on strategies to enhance this luminescence. This can be achieved by incorporating "antenna" ligands that efficiently absorb energy and transfer it to the Tb³⁺ ion. tandfonline.comnih.gov Another promising approach is co-doping this compound with other lanthanide ions (e.g., Y³⁺, Gd³⁺, La³⁺) into metal-organic frameworks, which has been shown to significantly increase the photoluminescence quantum yield by mitigating concentration quenching effects. mdpi.com The inclusion of neutral ligands like pyrazine (B50134) can also boost luminescence by preventing quenching from solvent molecules. rsc.org
Color Tuning: Research into modifying the coordination environment of the Tb³⁺ ion could allow for tuning of the emission color, potentially shifting it from green towards blue or white light, which is highly desirable for solid-state lighting applications. rsc.org
Enhanced Catalytic Materials:
Heterogeneous Catalysis: Terbium compounds are known to act as catalysts in various chemical reactions. mdpi.com To improve the catalytic efficacy of this compound, research should focus on creating materials with high surface areas. This could involve synthesizing porous organic polymers (POPs) or metal-organic frameworks (MOFs) using terbium sulphate as a precursor. researchgate.netmdpi.com Such materials could find applications in oxidation and reduction reactions. rsc.org
Electrocatalysis: Lanthanide-based materials are being explored for electrochemical applications like water splitting. rsc.org Future studies could investigate this compound-derived materials, potentially as single-atom catalysts or as dopants in other catalytic systems, to enhance the efficiency of the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). rsc.orgnih.govbohrium.com The introduction of terbium can create oxygen vacancies and improve the electronic conductivity of oxide-based catalysts. rsc.org
In-depth Mechanistic Studies of Complex Luminescence and Reactivity Phenomena
A fundamental understanding of the mechanisms that govern the properties of this compound is essential for its rational design and optimization in functional materials.
Luminescence Mechanisms:
Energy Transfer Pathways: The process by which energy is transferred from a sensitizing ligand to the Tb³⁺ ion is critical for its luminescence. acs.orgcapes.gov.br Detailed mechanistic studies using steady-state and time-resolved photoluminescence spectroscopy are needed to elucidate the energy transfer from the sulphate ligands or other coordinated molecules to the 4f orbitals of the terbium ion. capes.gov.brresearchgate.net Investigating the role of the triplet state of ligands is particularly important for designing efficient "antenna" systems. tandfonline.comnih.gov
Quenching Phenomena: Understanding the mechanisms that quench the luminescence of Tb³⁺ is equally important. researchgate.net Studies that systematically investigate the effects of temperature, solvent, and the presence of quenching species can provide insight into non-radiative decay pathways. researchgate.netacs.org This knowledge is crucial for designing robust luminescent materials that maintain high efficiency in various operating conditions. rsc.org
Reactivity Mechanisms:
Catalytic Active Sites: For catalytic applications, it is vital to understand the role of the terbium center and the sulphate ligands during a chemical reaction. In-situ spectroscopic techniques combined with theoretical calculations can help identify the active sites and reaction intermediates.
Electron Transfer Processes: In electrocatalysis, the electron-donating or -withdrawing properties of lanthanides can significantly influence catalytic activity. mdpi.com Research should focus on the electronic interactions between terbium and other elements in composite catalysts to understand how these interactions facilitate charge transfer and lower the activation energy for reactions like water splitting. rsc.orgnih.gov
Advanced Computational Modeling and Predictive Studies for Material Design
Computational chemistry offers powerful tools for predicting the properties of materials and guiding experimental synthesis, thereby accelerating the discovery of new functional materials. nih.gov
Predictive Modeling of Properties:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, bonding, and magnetic properties of this compound. aip.orgresearchgate.net Such studies can predict how modifications, such as doping or ligand substitution, will affect the material's properties. acs.orgacs.orgnih.gov For instance, DFT can be used to calculate the stability constants of terbium complexes with different ligands, providing a theoretical basis for designing new luminescent probes or separation agents. acs.orgacs.org
Ab Initio Molecular Dynamics (AIMD): AIMD simulations are crucial for understanding the dynamic behavior of this compound, especially in solution. acs.orgresearchgate.net These simulations can resolve the coordination structures of lanthanide ions in complex environments, which is challenging to determine experimentally. nih.govacs.orgrsc.org This information is vital for understanding reaction mechanisms and designing materials for applications in aqueous systems. rsc.org
Rational Material Design:
High-Throughput Screening: Computational methods can be used to screen large libraries of potential ligands or dopants to identify candidates that are most likely to enhance the desired properties of this compound. This predictive capability can significantly reduce the experimental effort required for materials discovery.
Structure-Property Relationships: By combining computational modeling with experimental results, researchers can establish robust structure-property relationships. researchgate.net This fundamental understanding will enable the a priori design of new terbium-based materials with tailored optical, catalytic, or magnetic functionalities for specific high-tech applications. engineering.org.cn
Q & A
Q. How can interdisciplinary studies leverage this compound’s properties for environmental or biomedical applications?
- Methodological Answer :
- Environmental : Test sulfate release kinetics in aqueous remediation systems via ion chromatography.
- Biomedical : Assess cytotoxicity in vitro (e.g., MTT assays) before exploring MRI contrast agent potential.
- Cross-disciplinary teams : Integrate chemists, biologists, and engineers for holistic application design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
